{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol
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Overview
Description
{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol is a chemical compound with a unique bicyclic structure. It is characterized by the presence of a chlorine atom and an oxirane ring fused to a cyclopropane ring, with a methanol group attached.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol typically involves the reaction of a suitable precursor with chlorine and an epoxide-forming reagent. One common method includes the chlorination of a cyclopropane derivative followed by epoxidation to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of {4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol involves its interaction with specific molecular targets. The chlorine atom and oxirane ring are reactive sites that can form covalent bonds with nucleophilic residues in proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
{4-chloro-2-oxabicyclo[2.1.1]hexane}: Lacks the methanol group, which may affect its reactivity and applications.
{2-oxabicyclo[2.1.1]hexan-1-yl}methanol: Lacks the chlorine atom, which may influence its chemical behavior and biological activity.
{4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}ethanol: Has an ethanol group instead of methanol, potentially altering its solubility and reactivity.
Uniqueness
The presence of both the chlorine atom and the methanol group in {4-chloro-2-oxabicyclo[2.1.1]hexan-1-yl}methanol makes it unique compared to its analogs.
Properties
CAS No. |
2751621-64-2 |
---|---|
Molecular Formula |
C6H9ClO2 |
Molecular Weight |
148.6 |
Purity |
95 |
Origin of Product |
United States |
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